4-Amino-1-(pyrrolidin-1-yl)butan-1-one
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Overview
Description
4-Amino-1-(pyrrolidin-1-yl)butan-1-one is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of pyrrolidine with a suitable butanone derivative. One common method involves the reductive amination of 4-oxobutan-1-amine with pyrrolidine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Ceria-supported gold nanoparticles, oxygen atmosphere, temperatures around 160°C.
Reduction: Sodium cyanoborohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired product.
Major Products Formed
Oxidation: 2-pyrrolidone (γ-butyrolactam).
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
4-Amino-1-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it acts as an intermediate in the formation of lactams, indicating its role in the catalytic pathway . The compound’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)-1-butylamine: Similar structure but lacks the ketone group.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a methyl group and belongs to the class of valine derivatives.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: A structural analog with a different substitution pattern.
Uniqueness
4-Amino-1-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-amino-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H16N2O/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7,9H2 |
InChI Key |
PQXWFFNPZFYZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN |
Origin of Product |
United States |
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